5-Bromo-2-ethoxy-3-methylpyridine
Overview
Description
5-Bromo-2-ethoxy-3-methylpyridine: is a chemical compound with the molecular formula C8H10BrNO and a molecular weight of 216.08 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 5th position, an ethoxy group at the 2nd position, and a methyl group at the 3rd position of the pyridine ring. It is commonly used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Target of Action
Brominated pyridine derivatives are known to be valuable building blocks in organic synthesis . They are often used in the synthesis of various organic compounds, including pharmaceuticals .
Mode of Action
Brominated pyridine derivatives are often involved in reactions such as the suzuki–miyaura cross-coupling . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .
Biochemical Pathways
Brominated pyridine derivatives are often used in the synthesis of biologically active compounds, suggesting that they may influence a variety of biochemical pathways depending on the specific compound they are used to synthesize .
Result of Action
As a brominated pyridine derivative, it is likely to be involved in the synthesis of various organic compounds, including pharmaceuticals . The resulting effects would therefore depend on the specific compound synthesized.
Biochemical Analysis
Biochemical Properties
5-Bromo-2-ethoxy-3-methylpyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as p38α mitogen-activated protein kinase (MAP kinase), which is involved in the regulation of inflammatory responses . The interaction between this compound and p38α MAP kinase is characterized by the inhibition of the enzyme’s activity, leading to a decrease in the production of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β . This inhibition is crucial for understanding the compound’s potential therapeutic applications in treating inflammatory diseases.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, particularly those involving p38α MAP kinase, leading to alterations in gene expression and cellular metabolism . The compound’s impact on cell function includes the modulation of inflammatory responses, which can be beneficial in conditions characterized by excessive inflammation. Additionally, this compound has been observed to affect cellular proliferation and apoptosis, further highlighting its potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly enzymes like p38α MAP kinase . The compound acts as an inhibitor, binding to the active site of the enzyme and preventing its normal function. This inhibition leads to a cascade of downstream effects, including changes in gene expression and the suppression of pro-inflammatory cytokine production. The binding interactions are characterized by the formation of stable complexes between this compound and the target enzyme, resulting in the modulation of the enzyme’s activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound has been associated with sustained inhibition of p38α MAP kinase activity, leading to prolonged anti-inflammatory effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits p38α MAP kinase activity without causing significant adverse effects . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects while maximizing the compound’s beneficial effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of metabolites that may retain some of the biological activity of the parent compound. The effects on metabolic flux and metabolite levels are important considerations for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through passive diffusion and active transport mechanisms, leading to its accumulation in various cellular compartments . The distribution of this compound is influenced by its lipophilicity and affinity for binding proteins, which facilitate its localization to specific tissues and organs.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function . The compound is primarily localized in the cytoplasm, where it interacts with target enzymes like p38α MAP kinase . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments or organelles . These modifications play a crucial role in regulating the compound’s activity and ensuring its proper function within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-ethoxy-3-methylpyridine can be achieved through several methods. One common method involves the bromination of 2-ethoxy-3-methylpyridine using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at a specific temperature to ensure the selective bromination at the 5th position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors and precise control of reaction parameters. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-ethoxy-3-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products Formed:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Coupling Products: Biaryl compounds with diverse functional groups.
Oxidation Products: Pyridine derivatives with oxidized functional groups.
Scientific Research Applications
Chemistry: 5-Bromo-2-ethoxy-3-methylpyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound can be used to study the effects of pyridine derivatives on biological systems. It may also be involved in the synthesis of biologically active molecules with potential therapeutic applications .
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of dyes, pigments, and other industrial chemicals .
Comparison with Similar Compounds
5-Bromo-2-methylpyridine: Similar structure but lacks the ethoxy group.
2-Ethoxy-3-methylpyridine: Similar structure but lacks the bromine atom.
5-Bromo-2-ethoxypyridine: Similar structure but lacks the methyl group.
Uniqueness: 5-Bromo-2-ethoxy-3-methylpyridine is unique due to the combination of bromine, ethoxy, and methyl groups on the pyridine ring. This unique substitution pattern imparts specific chemical properties and reactivity, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
5-bromo-2-ethoxy-3-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-3-11-8-6(2)4-7(9)5-10-8/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXFWKLSNMFKSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406215 | |
Record name | 5-bromo-2-ethoxy-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
610279-03-3 | |
Record name | 5-bromo-2-ethoxy-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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